molecular formula C14H26N2O2 B13583609 Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13583609
M. Wt: 254.37 g/mol
InChI Key: PWXFLRYYQUDXFM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic organic compound It is known for its unique structure, which includes a tert-butyl ester group and an azabicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2-azabicyclo[2.2.2]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding. Its bicyclic structure makes it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for designing new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bicyclic structure allows for precise interactions with the active sites of these targets, leading to changes in their function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its tert-butyl ester group and aminoethyl side chain. These functional groups provide additional reactivity and versatility compared to other similar compounds. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in chemistry, biology, and industry .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14(8-9-15)6-4-11(16)5-7-14/h11H,4-10,15H2,1-3H3

InChI Key

PWXFLRYYQUDXFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CC2)CCN

Origin of Product

United States

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